Cas no 101376-25-4 ((3S)-4-(Phenylmethyl)-3-morpholinemethanol)

(3S)-4-(Phenylmethyl)-3-morpholinemethanol is a chiral morpholine derivative with significant utility in organic synthesis and pharmaceutical applications. Its stereospecific (S)-configuration enhances its role as a key intermediate in the preparation of enantiomerically pure compounds. The phenylmethyl and hydroxymethyl substituents on the morpholine ring provide versatile reactivity, enabling functionalization for complex molecule construction. This compound is particularly valuable in asymmetric synthesis, where its rigid heterocyclic structure contributes to high stereocontrol. Its stability under standard conditions and compatibility with common reagents make it a practical choice for multistep synthetic routes. The product is typically supplied with high chemical and optical purity, ensuring reproducibility in research and industrial processes.
(3S)-4-(Phenylmethyl)-3-morpholinemethanol structure
101376-25-4 structure
Product Name:(3S)-4-(Phenylmethyl)-3-morpholinemethanol
CAS No:101376-25-4
MF:C12H17NO2
MW:207.268883466721
MDL:MFCD06799482
CID:124630
PubChem ID:1514270
Update Time:2025-05-28

(3S)-4-(Phenylmethyl)-3-morpholinemethanol Chemical and Physical Properties

Names and Identifiers

    • (S)-(4-Benzylmorpholin-3-yl)methanol
    • (S)-4-BENZYL-3-HYDROXYMETHYLMORPHOLINE
    • 3(S)-HYDROXYMETHYL-4-BENZYLMORPHOLINE
    • (3S)-4-(Phenylmethyl
    • (3S)-4-(Phenylmethyl)-3-morpholinemethanol
    • 3-Morpholinemethanol,4-(phenylmethyl)-, (3S)-
    • [(3S)-4-benzylmorpholin-3-yl]methanol
    • (S)-4-(phenylmethyl)-3-Morpholinemethanol
    • (4-Benzyl-3-Morpholinyl)Methanol (4Benzylmorpholin3yl)methanol
    • (3S)-4-(Phenylmethyl)-3-morpholinemethanol,99%e.e.
    • 3-Morpholinemethanol, 4-(phenylmethyl)-, (3S)-
    • AK112420
    • FCH3645814
    • RP26328
    • OR451055
    • (S)-(4-Benzyl-morpholin-3-yl)-methanol
    • AB0000390
    • AX8080935
    • ST2402701
    • FT-
    • DS-5642
    • CS-0144569
    • SCHEMBL945182
    • MFCD06799482
    • DTXSID60363825
    • 101376-25-4
    • AMY1967
    • AKOS015994953
    • A897186
    • MDL: MFCD06799482
    • Inchi: 1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1
    • InChI Key: CPLXVETYMUMERG-LBPRGKRZSA-N
    • SMILES: O1CCN(CC2C=CC=CC=2)[C@@H](CO)C1

Computed Properties

  • Exact Mass: 207.12600
  • Monoisotopic Mass: 207.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.7
  • XLogP3: 0.8

Experimental Properties

  • Color/Form: Solid
  • Density: 1.117±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 230-231 ºC (ethanol ethyl ether )
  • Boiling Point: 322.7°C at 760 mmHg
  • Flash Point: 149°C
  • Refractive Index: 1.549
  • Solubility: Dissolution (41 g/l) (25 º C),
  • PSA: 32.70000
  • LogP: 0.81760

(3S)-4-(Phenylmethyl)-3-morpholinemethanol Security Information

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(3S)-4-(Phenylmethyl)-3-morpholinemethanol Production Method

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